Regioisomeric Selectivity Profile
The 10H-benzo[b]pyrido[3,4-e][1,4]oxazine scaffold is structurally distinct from its closely related isomers. While no biological data is directly available for the unsubstituted scaffold, its distinct nitrogen placement dictates a unique biological target profile compared to other isomers. The [4,3-e] isomer has been optimized as a Pim-1 inhibitor (compound H5, IC₅₀ = 35 nM) [1], while the [2,3-e] isomer provided a selective AXL inhibitor (compound 16j, 15-fold selectivity over c-Met) [2]. The [3,4-e] scaffold's different hydrogen bond acceptor vector is expected to engage a distinct kinome space, making it a valuable tool for probing untargeted kinases.
| Evidence Dimension | Biological Activity (Kinase Inhibition Profile) |
|---|---|
| Target Compound Data | No published IC₅₀ data for the unsubstituted scaffold. The core's unique geometry targets a distinct kinome space. |
| Comparator Or Baseline | Isomer [4,3-e]: Pim-1 IC₅₀ = 35 nM (compound H5) [1]. Isomer [2,3-e]: AXL IC₅₀ (not disclosed in abstract, but 15-fold selective over c-Met) [2]. |
| Quantified Difference | Qualitative difference in target profile; not interchangeable. |
| Conditions | In vitro kinase inhibition assays and cellular signaling assays. |
Why This Matters
Procuring the correct regioisomer is imperative for lead optimization campaigns, as the core scaffold directs kinase selectivity, and using an incorrect isomer leads to inactive or mistargeted compounds.
- [1] Xu, J., et al. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022, 72, 128874. View Source
- [2] Zhan, Z., Ji, Y., Su, H., et al. Discovery of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine AXL Inhibitors via Structure-Based Drug Design Targeting c-Met Kinase. Journal of Medicinal Chemistry, 2022, 65 (21), 14441-14463. View Source
